Methyl 5-(4-chlorophenyl)nicotinate
Overview
Description
Methyl 5-(4-chlorophenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with a 4-chlorophenyl substituent at the 5-position of the pyridine ring
Scientific Research Applications
Methyl 5-(4-chlorophenyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Methyl 5-(4-chlorophenyl)nicotinate is used in laboratory chemicals and the manufacture of chemical compounds. According to a safety data sheet, it has been classified for acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) in accordance with 29 CFR 1910 (OSHA HCS) .
Future Directions
While specific future directions for Methyl 5-(4-chlorophenyl)nicotinate are not detailed in the retrieved sources, the increasing marketing of a wide range of synthetic nicotine products suggests potential areas of exploration. Countries should consider legal adjustments to close regulatory gaps for synthetic nicotine products .
Mechanism of Action
Target of Action
Methyl 5-(4-chlorophenyl)nicotinate, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found to bind with high affinity to these receptors, which are helpful in developing new useful derivatives . The primary targets of this compound are yet to be fully identified.
Mode of Action
It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought to promote the release of prostaglandin D2 that is strictly locally-acting due to its short half-life . It is plausible that this compound may have a similar mode of action.
Biochemical Pathways
Indole derivatives, such as this compound, are known to affect various biological pathways . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The related compound methyl nicotinate is known to act locally at the site of application . Its impact on bioavailability would depend on factors such as the route of administration and the physicochemical properties of the compound.
Result of Action
Given its potential biological activities, it may have various effects at the molecular and cellular levels . For instance, its antiviral activity could involve inhibiting viral replication, while its anti-inflammatory activity could involve modulating the production of inflammatory mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chlorophenyl)nicotinate typically involves the esterification of 5-(4-chlorophenyl)nicotinic acid. One common method is the Fischer esterification, where the acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted nicotinates.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the 4-chlorophenyl substituent.
Ethyl 5-(4-chlorophenyl)nicotinate: Similar but with an ethyl ester group instead of a methyl ester.
5-(4-Chlorophenyl)nicotinic acid: The acid form of the compound without the ester group.
Uniqueness
Methyl 5-(4-chlorophenyl)nicotinate is unique due to the presence of both the methyl ester and the 4-chlorophenyl substituent. This combination of functional groups can impart specific chemical and biological properties that are not observed in similar compounds. For example, the 4-chlorophenyl group can enhance the compound’s binding affinity to certain biological targets, making it more effective in medicinal applications.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMWNRLTJWPFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602421 | |
Record name | Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-71-9 | |
Record name | Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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